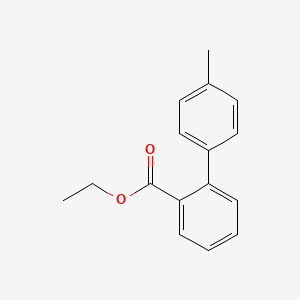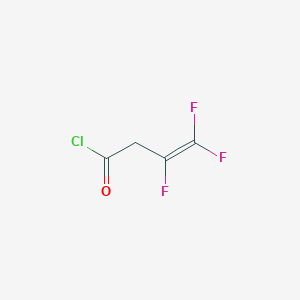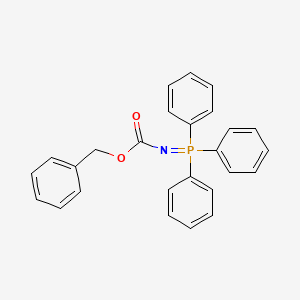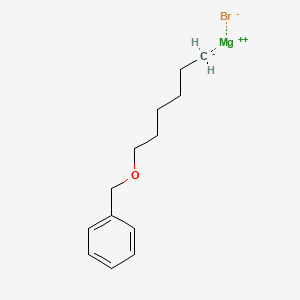
Vinylzinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vinylzinc bromide is an organozinc compound with the chemical formula C2H3ZnBr. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Vinylzinc bromide can be synthesized through the reaction of vinyl bromide with zinc in the presence of a catalyst. One common method involves the use of a palladium catalyst to facilitate the reaction. The general reaction is as follows: [ \text{CH}_2=\text{CHBr} + \text{Zn} \rightarrow \text{CH}_2=\text{CHZnBr} ]
Industrial Production Methods: In an industrial setting, this compound is produced using a continuous flow process to ensure a consistent and high yield of the compound. The reaction conditions typically involve maintaining a controlled temperature and pressure to optimize the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Vinylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the vinyl group is replaced by another nucleophile.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Coupling Reactions: It is commonly used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Tetrahydrofuran (THF): Often used as a solvent.
Temperature and Pressure: Reactions are typically carried out at room temperature and atmospheric pressure.
Major Products:
Alcohols: Formed from the addition of this compound to carbonyl compounds.
Alkenes: Formed from coupling reactions with other alkenyl or aryl halides.
Aplicaciones Científicas De Investigación
Vinylzinc bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to form complex molecules.
Biology: Utilized in the synthesis of biologically active compounds.
Medicine: Employed in the development of pharmaceutical intermediates.
Industry: Used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which vinylzinc bromide exerts its effects involves the formation of a reactive intermediate that can participate in various chemical reactions. The vinyl group acts as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the presence of the zinc atom, which stabilizes the intermediate and enhances its nucleophilicity.
Comparación Con Compuestos Similares
Vinyl Bromide (CH2=CHBr): A precursor to vinylzinc bromide, used in similar reactions but lacks the reactivity provided by the zinc atom.
Vinyl Magnesium Bromide (CH2=CHMgBr): Another organometallic reagent used in similar types of reactions but with different reactivity and stability profiles.
Uniqueness: this compound is unique in its ability to form stable intermediates that can participate in a wide range of chemical reactions. The presence of the zinc atom provides enhanced reactivity and selectivity compared to other similar compounds.
Propiedades
IUPAC Name |
bromozinc(1+);ethene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3.BrH.Zn/c1-2;;/h1H,2H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOOHTNFDGTPON-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=[CH-].[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
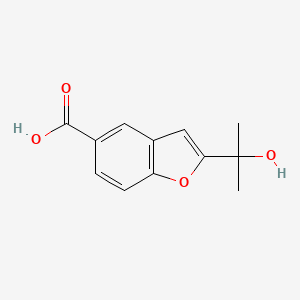
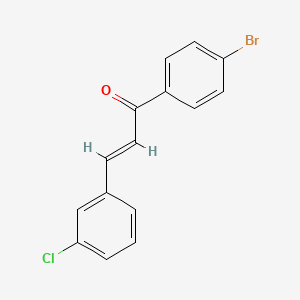
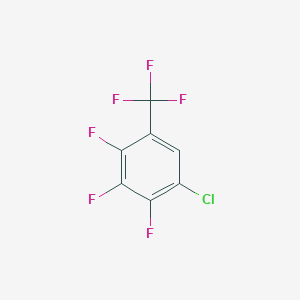


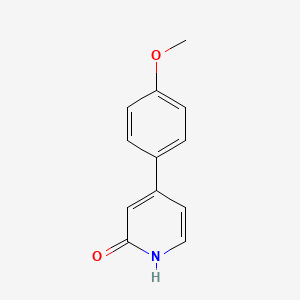

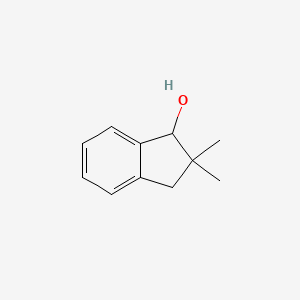
![Benzo[b]thiophen-2-ylmagnesium bromide](/img/structure/B6317450.png)

